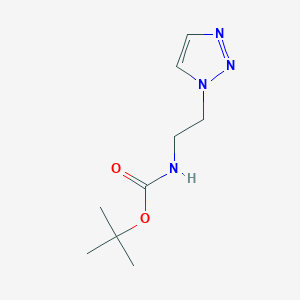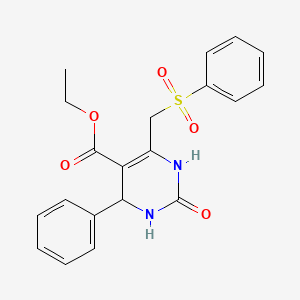
Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is a chemical compound with the CAS number 18387-63-8 . It is also known by other names such as “(3-chloro-3-methylbut-1-ynyl)trimethylsilane” and "(3-Chloro-3-methyl-1-butyn-1-yl)trimethylsilane" .
Molecular Structure Analysis
The molecular formula of “Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is C8H15ClSi . The molecular weight is 174.74300 .Applications De Recherche Scientifique
Conversion and Synthesis
- Silane derivatives are utilized in the conversion of esters to allylsilanes, such as the transformation of trimethyl(2-methylene-4-phenyl-3-butenyl)silane from esters, highlighting their role in organic synthesis processes (Bunnelle & Narayanan, 2003).
- The reaction of (dichloromethyl)oligosilanes with organolithium reagents leads to the synthesis of novel kinetically stabilized silenes, showing the versatility of silane derivatives in producing unique chemical structures (Schmohl, Reinke & Oehme, 2001).
Protective Group Applications
- The 2,4,6-trimethoxyphenyl unit in triorganyl(2,4,6-trimethoxyphenyl)silanes serves as an effective protective group for silicon in various synthetic processes, demonstrating the functional utility of silane derivatives in organometallic chemistry (Popp et al., 2007).
Applications in Material Science
- Trimethylsilane compounds have been used in the synthesis of electrolyte solvents for Li-ion batteries, showcasing their potential in advancing energy storage technologies (Amine et al., 2006).
- The use of p-toluenesulfonic acid for grafting alkoxysilanes onto silanol-containing surfaces prepares tunable hydrophilic, hydrophobic, and super-hydrophobic silica, illustrating the role of silane derivatives in modifying surface properties (García et al., 2007).
Chemical Structure and Behavior Analysis
- Studies on the microwave spectrum, structure, dipole moment, and internal rotation of trimethyl silane provide insights into its molecular characteristics and behavior, contributing to our understanding of silane derivatives at a fundamental level (Pierce & Petersen, 1960).
Mécanisme D'action
The pharmacokinetics of organosilicon compounds can also vary widely. Some organosilicon compounds are quite stable and resistant to metabolism, while others can be metabolized by various enzymes. The bioavailability of these compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
The action of organosilicon compounds can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the reactivity and stability of these compounds .
Propriétés
IUPAC Name |
(3-chloro-3-methylbut-1-ynyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSUODWANZMVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C[Si](C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

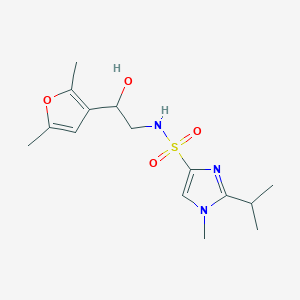

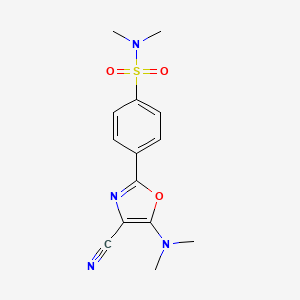

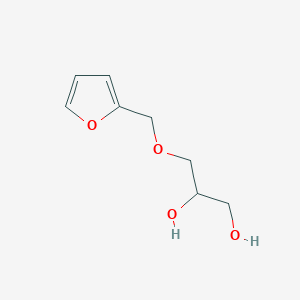
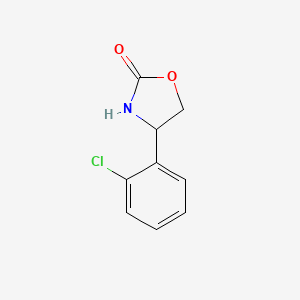
![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)


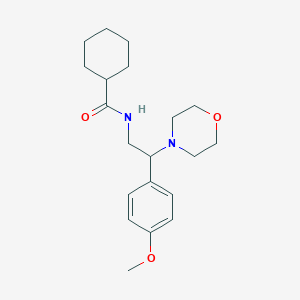
![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)
